N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the N4 position, a methyl group at N1, and a morpholine substituent at the C6 position. This compound belongs to a class of heterocyclic molecules known for their kinase inhibitory and antimicrobial properties. Its molecular formula is C18H22ClN6O (MW: 338.41) . The morpholine moiety enhances solubility and bioavailability, making it a promising candidate for therapeutic applications compared to analogs with bulkier or less polar substituents.
Properties
Molecular Formula |
C16H17ClN6O |
|---|---|
Molecular Weight |
344.80 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17ClN6O/c1-22-15-13(10-18-22)14(19-12-4-2-11(17)3-5-12)20-16(21-15)23-6-8-24-9-7-23/h2-5,10H,6-9H2,1H3,(H,19,20,21) |
InChI Key |
KGFRQFBMMQZDER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then subjected to cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the morpholine and methyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated reactors to streamline the process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating enzyme activity and receptor binding.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates. This inhibition can disrupt various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C6 Position
The C6 position of pyrazolo[3,4-d]pyrimidines is critical for modulating biological activity. Key analogs include:
Modifications at the N1 and N4 Positions
- N1 Substituents :
- N4 Substituents :
Physicochemical and Pharmacokinetic Profiles
Key Insight : The target compound’s morpholine group reduces logP and increases solubility, addressing limitations seen in S29 and PP2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
